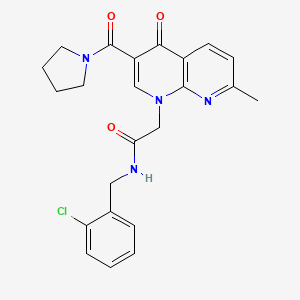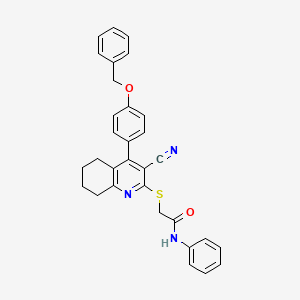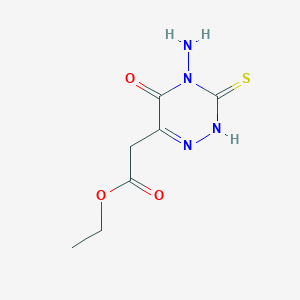![molecular formula C20H28N2O B2764075 N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1223596-17-5](/img/structure/B2764075.png)
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a prop-2-ynyl group, and a 4-propan-2-ylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the piperidine ring with a prop-2-ynyl halide under basic conditions.
Attachment of the 4-propan-2-ylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-propan-2-ylbenzene and an appropriate catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological systems.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- N-[1-(4-ethylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- N-[1-(4-isopropylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Uniqueness
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-5-12-22-13-10-19(11-14-22)20(23)21-16(4)18-8-6-17(7-9-18)15(2)3/h1,6-9,15-16,19H,10-14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUJICPVZGILMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1-[1-(thiophene-3-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2763994.png)

![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2763997.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2763998.png)

![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2764001.png)
![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)

![1-(benzenesulfonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2764005.png)



![tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B2764013.png)
